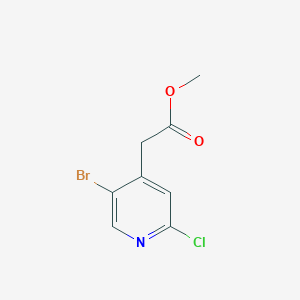Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate
CAS No.: 1807013-19-9
Cat. No.: VC5583441
Molecular Formula: C8H7BrClNO2
Molecular Weight: 264.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1807013-19-9 |
|---|---|
| Molecular Formula | C8H7BrClNO2 |
| Molecular Weight | 264.5 |
| IUPAC Name | methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate |
| Standard InChI | InChI=1S/C8H7BrClNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3 |
| Standard InChI Key | MQNDVGZILZRSEA-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC(=NC=C1Br)Cl |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure features a pyridine core with strategic halogen substitutions. The 2-chloro and 5-bromo groups create electron-deficient regions, facilitating nucleophilic aromatic substitution reactions, while the methyl ester at position 4 offers a handle for further functionalization. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.5 g/mol |
| SMILES | |
| InChI Key | MQNDVGZILZRSEA-UHFFFAOYSA-N |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥99.45% (commercial samples) |
The halogen atoms’ positions are critical: bromine’s steric bulk and chlorine’s electronegativity influence both reactivity and intermolecular interactions .
Synthesis and Reaction Pathways
Halogenation Strategies
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromine atom at position 5 is highly susceptible to displacement. For example, treatment with sodium methoxide replaces bromine with methoxy groups, forming derivatives like methyl 2-(2-chloro-5-methoxypyridin-4-yl)acetate.
Hydrolysis and Decarboxylation
Hydrolysis of the methyl ester using aqueous HCl yields 2-(5-bromo-2-chloropyridin-4-yl)acetic acid, a precursor for carboxylate-containing pharmaceuticals . Under basic conditions, decarboxylation produces 5-bromo-2-chloropyridine, a scaffold for fungicides .
Pharmaceutical Intermediates
The compound’s derivatives are explored in:
-
Kinase inhibitors: Bromine’s role in enhancing binding affinity to ATP pockets.
-
Antibacterial agents: Chlorine’s contribution to membrane permeability .
Analytical Characterization
Spectroscopic Data
| Hazard | Precautionary Measures |
|---|---|
| Skin irritation (H315) | Wear nitrile gloves and lab coat |
| Serious eye damage (H318) | Use safety goggles |
| Respiratory irritation (H335) | Work in fume hood |
Storage recommendations include airtight containers under nitrogen at room temperature to prevent hydrolysis .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume